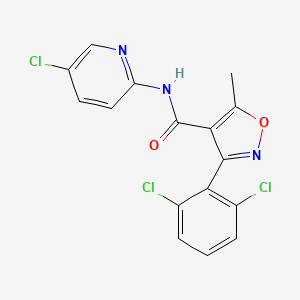
5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with a molecular formula of C9H9BrClNO . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.
Synthesis Analysis
The synthesis of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide involves several steps. A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The synthesis process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is characterized by an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da . The crystal structures and calculated geometries were found to be extremely similar .Physical And Chemical Properties Analysis
5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. Its molecular formula is C9H9BrClNO .Applications De Recherche Scientifique
Synthesis of SGLT2 Inhibitors
5-Bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide: is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are being studied for their potential in diabetes therapy. The compound’s unique structure allows for the creation of various candidate compounds that could serve as highly effective SGLT2 inhibitors.
Organometallic Reactions
The compound’s benzylic position makes it suitable for reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating organometallic compounds, which are crucial in the development of new materials and catalysts.
Pharmaceutical Research
CBMicro_017266: has potential applications in pharmaceutical research, particularly in the development of treatments for diseases like Huntington’s disease . Its halogenated structure is useful in biological investigations and environmental studies.
Industrial Process Scale-Up
The compound has been used in the practical process scale-up of key intermediates for therapeutic agents . Its properties allow for significant cost reduction and increased yield in industrial manufacturing processes.
Catalysis
Due to its ability to form strong covalent bonds and act as a catalyst, CBMicro_017266 is used in research studies to explore new catalytic processes. This can lead to the development of more efficient and environmentally friendly chemical reactions.
Enzymatic Substrate
The compound serves as a substrate for various enzymes. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors, which can lead to advances in drug development.
Material Science
Its unique properties, including the ability to form strong covalent bonds, make CBMicro_017266 a candidate for research in material science. It could contribute to the creation of new materials with specific desired properties.
Educational Resource
Lastly, the compound can be used as an educational resource to demonstrate various chemical reactions and principles, such as resonance stabilization and electrophilic aromatic substitution . This application is valuable in academic settings to enhance the learning experience of students in organic chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICZDYMKAZHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
